molecular formula C14H9N5O5 B5360608 1-methyl-7-(4-nitrophenyl)[1,3]oxazolo[2,3-f]purine-2,4(1H,3H)-dione

1-methyl-7-(4-nitrophenyl)[1,3]oxazolo[2,3-f]purine-2,4(1H,3H)-dione

Cat. No. B5360608
M. Wt: 327.25 g/mol
InChI Key: MATDEYLPEMWHEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methyl-7-(4-nitrophenyl)[1,3]oxazolo[2,3-f]purine-2,4(1H,3H)-dione, also known as RO-20-1724, is a selective inhibitor of cyclic adenosine monophosphate (cAMP) phosphodiesterase (PDE) enzyme. It has been widely used in scientific research to investigate the role of cAMP signaling in various physiological processes.

Mechanism of Action

1-methyl-7-(4-nitrophenyl)[1,3]oxazolo[2,3-f]purine-2,4(1H,3H)-dione selectively inhibits the PDE4 isoform of the PDE enzyme, which is responsible for hydrolyzing cAMP. By inhibiting PDE4, this compound increases intracellular cAMP levels, leading to downstream effects on cellular processes such as gene expression, protein synthesis, and ion channel activity.
Biochemical and physiological effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to modulate immune responses, reduce inflammation, and improve memory and learning in animal models. Additionally, this compound has been shown to have potential therapeutic applications in the treatment of various diseases such as asthma, chronic obstructive pulmonary disease (COPD), and depression.

Advantages and Limitations for Lab Experiments

The advantages of using 1-methyl-7-(4-nitrophenyl)[1,3]oxazolo[2,3-f]purine-2,4(1H,3H)-dione in lab experiments include its selectivity for the PDE4 isoform, its ability to increase intracellular cAMP levels, and its wide range of downstream effects on cellular processes. However, limitations include its potential toxicity and the need for careful dosing to avoid non-specific effects.

Future Directions

For research involving 1-methyl-7-(4-nitrophenyl)[1,3]oxazolo[2,3-f]purine-2,4(1H,3H)-dione include investigating its potential therapeutic applications in various diseases, further elucidating its downstream effects on cellular processes, and developing more selective and potent inhibitors of PDE4. Additionally, the use of this compound in combination with other compounds may provide new insights into the complex signaling pathways involved in various physiological processes.

Synthesis Methods

1-methyl-7-(4-nitrophenyl)[1,3]oxazolo[2,3-f]purine-2,4(1H,3H)-dione can be synthesized through a multi-step process involving the reaction of different chemical compounds. The most commonly used method involves the reaction of 7-(4-nitrophenyl)-1,3-dimethylxanthine with ethyl oxalyl chloride to form 7-(4-nitrophenyl)-1,3-dimethylxanthine-2-carboxylic acid ethyl ester. The ester is then reacted with hydrazine hydrate to form the oxazole ring, followed by methylation with methyl iodide to yield this compound.

Scientific Research Applications

1-methyl-7-(4-nitrophenyl)[1,3]oxazolo[2,3-f]purine-2,4(1H,3H)-dione has been extensively used in scientific research to investigate the role of cAMP signaling in various physiological processes. It has been shown to increase intracellular cAMP levels by inhibiting PDE activity, leading to downstream effects on cellular processes such as cell proliferation, differentiation, and apoptosis.

properties

IUPAC Name

4-methyl-7-(4-nitrophenyl)purino[8,7-b][1,3]oxazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N5O5/c1-17-11-10(12(20)16-13(17)21)18-6-9(24-14(18)15-11)7-2-4-8(5-3-7)19(22)23/h2-6H,1H3,(H,16,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MATDEYLPEMWHEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N3C=C(OC3=N2)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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